Rhodioline

Vue d'ensemble

Description

La rhodioline est un composé dérivé du genre Rhodiola, en particulier de Rhodiola rosea. La rhodiole est une plante herbacée vivace appartenant à la famille des Crassulacées et est largement utilisée en médecine traditionnelle dans les pays d'Asie et d'Europe. La this compound est connue pour ses effets adaptogènes, neuroprotecteurs, antitumoraux, cardioprotecteurs et antidépresseurs .

Applications De Recherche Scientifique

Rhodiolin has a wide range of scientific research applications, including:

Chemistry: Rhodiolin is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Rhodiolin is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Medicine: Rhodiolin is used in the development of drugs for treating conditions such as depression, anxiety, and cardiovascular diseases.

Mécanisme D'action

Rhodiolin, also known as Rhodiolinin, is a compound found in the Rhodiola species, a plant known for its potent biological and pharmacological activities . This article provides a detailed overview of Rhodiolin’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Rhodiolin primarily targets monoamine neurotransmitters such as serotonin and catecholamine, and opioid peptides like β-endorphins . It also interacts with the glycolytic enzyme GPI . These targets play crucial roles in maintaining cellular homeostasis, regulating mood, stress, and cognitive functions .

Mode of Action

Rhodiolin interacts with its targets to exert various effects. It increases the expression of 5-hydroxytryptamine and serotonin receptors, acting as µ-opioid receptor and κ-opiate receptor agonists . This promotes the release of β-endorphin, leading to anxiolytic, antiarrhythmic, and hypotensive actions . Rhodiolin also inhibits monoamine oxidase (MAO) A, which contributes to its potent antidepressant activity . It may also find application in controlling senile dementia by inhibiting MAO B .

Biochemical Pathways

Rhodiolin affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway . It also impacts the gluconeogenic gene expression by increasing the phosphorylation of AMPK level, and reduces the plasma glucose level . Furthermore, Rhodiolin influences the levels and activity of several components of the stress-response system .

Result of Action

Rhodiolin has several molecular and cellular effects. It is credited with antioxidant and vascular protective properties . It can increase mitochondrial mass and up-regulate mitochondrial biogenesis factors . Cell culture studies have shown that Rhodiolin protects human cortical neurons from oxidative stress . It also protects against intracellular calcium increases invoked by various free radicals and optimizes Ca^2+ homeostasis .

Action Environment

Rhodiolin’s action, efficacy, and stability are influenced by environmental factors. Rhodiola species, the source of Rhodiolin, grow at high altitudes with low temperatures, surviving in very harsh conditions . Their survival in such conditions is due to their adaptation to the environment and the compounds they produce in their biological mechanism . This suggests that Rhodiolin’s action might also be influenced by environmental factors.

Analyse Biochimique

Biochemical Properties

Rhodiolin interacts with various enzymes, proteins, and other biomolecules. These compounds are thought to be critical for the plant’s observed adaptogenic effects .

Cellular Effects

Rhodiolin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Rhodiolin is known to increase 5-hydroxytryptamine and serotonin receptor expression .

Molecular Mechanism

At the molecular level, Rhodiolin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as µ-opioid receptor and κ-opiate receptor agonists, promoting the release of β-endorphin and exerting an anxiolytic, antiarrhythmic, and hypotensive action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodiolin change over time. It has been shown to protect human cortical neurons from oxidative stress and optimize Ca 2+ homeostasis .

Dosage Effects in Animal Models

The effects of Rhodiolin vary with different dosages in animal models. It has been shown to improve some indices of free radical control and energy metabolism, increasing liver superoxide dismutase and glutathione peroxidase activity of antioxidant enzymes, stabilizing blood sugar, increasing liver glycogen and muscle glycogen reserves, and increasing the metabolism of fat .

Metabolic Pathways

Rhodiolin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Rhodiolin is transported and distributed within cells and tissues. It has been shown to increase mitochondrial mass and up-regulate mitochondrial biogenesis factors .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la rhodioline implique plusieurs étapes, notamment l'extraction du composé des plantes de Rhodiola. Le processus d'extraction implique généralement des méthodes d'extraction par solvant utilisant de l'éthanol, du méthanol ou de l'eau. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler la this compound .

Méthodes de production industrielle

La production industrielle de la this compound implique l'extraction à grande échelle à partir de plantes de Rhodiola. Les plantes sont récoltées, séchées et broyées en une fine poudre. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification par HPLC. La this compound purifiée est ensuite formulée en divers produits pharmaceutiques et nutraceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La rhodioline subit plusieurs types de réactions chimiques, notamment :

Oxydation : la this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : les réactions de réduction peuvent convertir la this compound en formes réduites.

Substitution : La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent des dérivés oxydés, des formes réduites et des composés substitués avec différents groupes fonctionnels. Ces produits ont des activités biologiques variables et sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : la this compound est étudiée pour ses propriétés chimiques et son potentiel en tant que précurseur pour la synthèse d'autres composés bioactifs.

Biologie : la this compound est étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Médecine : la this compound est utilisée dans le développement de médicaments pour le traitement de maladies telles que la dépression, l'anxiété et les maladies cardiovasculaires.

Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il est connu pour moduler l'activité des neurotransmetteurs tels que la sérotonine et la dopamine, qui sont impliqués dans la régulation de l'humeur. La this compound possède également des propriétés antioxydantes, qui aident à protéger les cellules du stress oxydatif. De plus, elle influence l'expression des gènes impliqués dans la réponse au stress et l'inflammation .

Comparaison Avec Des Composés Similaires

La rhodioline est souvent comparée à d'autres composés dérivés de la rhodiole, tels que :

Salidroside : connu pour ses propriétés antifatigue et antistress.

Rosavin : présente des effets antioxydants et anti-inflammatoires.

Rosarin : similaire au rosavin, avec des propriétés neuroprotectrices supplémentaires.

Rosin : Un précurseur pour la synthèse d'autres composés bioactifs.

La this compound est unique en raison de son large éventail d'activités biologiques et de son potentiel d'utilisation dans diverses applications thérapeutiques. Sa combinaison d'effets adaptogènes, neuroprotecteurs et cardioprotecteurs en fait un composé précieux pour la recherche et le développement dans les industries pharmaceutique et nutraceutique .

Propriétés

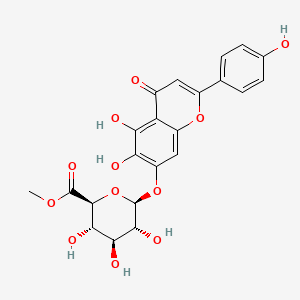

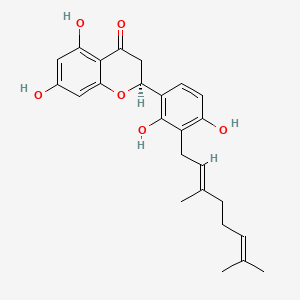

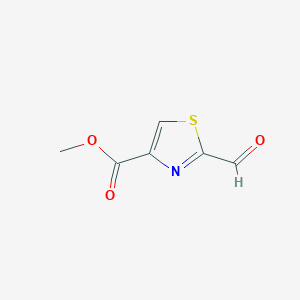

IUPAC Name |

(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVCYOFRCMBMKD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rhodiolin and where is it found?

A: Rhodiolin, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []

Q2: What is the chemical structure and formula of Rhodiolin?

A: While the provided abstracts don't explicitly detail the spectroscopic data for Rhodiolin, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on Rhodiolin's isolation and characterization would be necessary. [, , ]

Q3: Have there been any studies on the effects of Rhodiolin on hypoxia?

A: While not directly focused on Rhodiolin, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside Rhodiolin in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into Rhodiolin's role in hypoxia pathways.

Q4: Has Rhodiolin been investigated for its potential in treating specific diseases?

A: While the provided research doesn't focus on Rhodiolin as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of Rhodiolin within this complex mixture.

Q5: What is the stability of Rhodiolin under different conditions?

A5: The provided research abstracts don't offer specific details on the stability of Rhodiolin under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on Rhodiolin's stability would be valuable for understanding its potential applications and limitations.

Q6: What analytical techniques are typically used to study Rhodiolin?

A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like Rhodiolin, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)